1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-
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Overview
Description
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- is a complex organic compound with a unique structure that combines a naphthalenedione core with chlorophenyl and phenylsulfinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalenedione Core: The naphthalenedione core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Phenylsulfinyl Group: The phenylsulfinyl group is added through a sulfoxidation reaction, where a phenyl sulfide is oxidized to the corresponding sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The naphthalenedione core can be reduced to a dihydroxy naphthalene derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of dihydroxy naphthalene derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but lacks the phenylsulfinyl group.
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-: Similar structure but lacks the phenylsulfinyl group.
Uniqueness
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- is unique due to the presence of both chlorophenyl and phenylsulfinyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
905450-36-4 |
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Molecular Formula |
C22H14ClNO3S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14ClNO3S/c23-14-10-12-15(13-11-14)24-19-20(25)17-8-4-5-9-18(17)21(26)22(19)28(27)16-6-2-1-3-7-16/h1-13,24H |
InChI Key |
XAOAXALJDCJUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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